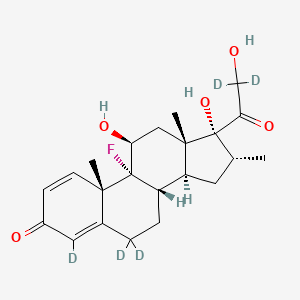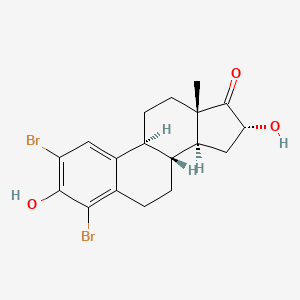
2,4-Dibromo-16a-hydroxyestrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-16a-hydroxyestrone is a chemical compound commonly used in scientific research. It is a metabolite of estrone, which is produced through estradiol metabolism . The metabolism proceeds by hydroxylation at one of two mutually exclusive sites at C-2 and C-16a .
Synthesis Analysis
The synthesis of 2,4-Dibromo-16a-hydroxyestrone involves multiple steps . The process includes bromination at C-16a of the 17-ketone and controlled alkaline hydrolysis of the 16a-bromoketone . The synthesis process is complex and requires specific conditions for successful completion .Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-16a-hydroxyestrone is derived from its parent compound, estrone . It is formed by the hydroxylation of estrone at the C-2 and C-16a positions . The compound exhibits unique properties that make it valuable for studying various biological processes.Chemical Reactions Analysis
The chemical reactions involving 2,4-Dibromo-16a-hydroxyestrone are primarily related to its formation from estrone . The compound is formed through the hydroxylation of estrone at two sites, C-2 and C-16a . The ratio of 2-hydroxyestrone to 16a-hydroxyestrone may be predictive of the risk for developing breast cancer .科学的研究の応用
Breast Cancer Research
2,4-Dibromo-16a-hydroxyestrone: has been studied for its potential role in breast cancer due to its structural similarity to estrogen metabolites that are involved in breast cell proliferation and carcinogenesis . The compound’s interaction with estrogen receptors and its effects on cell growth can provide insights into the hormonal pathways that contribute to breast cancer development.
Endocrine Disruption Studies
The compound’s ability to bind to estrogen receptors suggests that it could serve as a tool to study endocrine disruption. Researchers can use it to investigate how environmental chemicals with estrogenic activity might influence hormonal balance and potentially lead to disorders like endometriosis or reproductive issues .
Metabolic Pathway Analysis
2,4-Dibromo-16a-hydroxyestrone: can be used to study metabolic pathways involving estrogen metabolism. By examining the pathways of 2-hydroxylation and 16α-hydroxylation, scientists can better understand the metabolic processes that regulate hormone levels and their implications for diseases .
Diagnostic Marker Development
Due to its involvement in estrogenic pathways, this compound could help in developing diagnostic markers for diseases that are influenced by estrogen levels. For example, the ratio of 2-hydroxyestrone to 16α-hydroxyestrone is considered a potential marker for breast cancer risk, and analogs like 2,4-Dibromo-16a-hydroxyestrone could aid in refining these markers .
Pharmacological Research
In pharmacology, 2,4-Dibromo-16a-hydroxyestrone might be used to create derivatives that act as selective modulators of estrogen receptors. These derivatives could lead to new drugs that target specific tissues or conditions related to estrogen activity .
Analytical Chemistry Techniques
The compound’s unique structure makes it a candidate for developing analytical chemistry techniques, such as high-throughput liquid chromatography-mass spectrometry (LC-MS/MS), to quantify estrogen metabolites in biological samples for clinical research .
作用機序
Target of Action
The primary target of 2,4-Dibromo-16a-hydroxyestrone, a metabolite of 2,4-Dibromoestrone , is estrogen receptors (ERs) in various tissues . These receptors play a crucial role in mediating the physiological effects of estrogens, which are critical hormones for various biological processes, including reproductive function and bone health .
Mode of Action
2,4-Dibromo-16a-hydroxyestrone interacts with its targets, the estrogen receptors, by binding to them . This binding can trigger a series of cellular responses, including changes in gene expression and cellular proliferation .
Biochemical Pathways
The compound is part of the estrogen metabolic pathway. It is a product of the 16α-hydroxylation pathway, which is one of the two major pathways for estradiol metabolism . This pathway yields the genotoxic 16α-hydroxyestrone (16α-OHE1), which enhances cell growth . In contrast, the alternative pathway, the 2-hydroxylation pathway, yields the weakly estrogenic 2-hydroxyestrone (2-OHE1), which inhibits cell proliferation .
Pharmacokinetics
They undergo extensive metabolism, primarily in the liver, and are excreted in urine and feces .
Result of Action
The molecular and cellular effects of 2,4-Dibromo-16a-hydroxyestrone’s action are likely to be diverse, given the wide range of biological processes that are regulated by estrogens. For instance, it has been suggested that increased levels of 16α-hydroxyestrone, a product of the same metabolic pathway, are linked to increased risk for certain cancers . Conversely, increased levels of 2-hydroxyestrone, the product of the alternative pathway, may be associated with decreased risk for these cancers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dibromo-16a-hydroxyestrone. For example, certain pesticides have been shown to significantly increase the ratio of 16α-OHE1 to 2-OHE1 metabolites, potentially influencing the risk of estrogen-sensitive diseases . Furthermore, dietary interventions known to influence the risk of certain cancers, such as consumption of flaxseed and soy, can also alter this ratio .
将来の方向性
The future directions for the study of 2,4-Dibromo-16a-hydroxyestrone are likely to focus on its role in breast cancer risk . The ratio of 16a-hydroxyestrone to 2-hydroxyestrone may provide a marker for the risk of breast cancer . Assays of this ratio, which can be measured in spot urines, may prove useful for a variety of in vitro and in vivo studies bearing on breast cancer risk .
特性
IUPAC Name |
(8R,9S,13S,14S,16R)-2,4-dibromo-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2O3/c1-18-5-4-8-9(12(18)7-14(21)17(18)23)2-3-10-11(8)6-13(19)16(22)15(10)20/h6,8-9,12,14,21-22H,2-5,7H2,1H3/t8-,9+,12-,14+,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPNAPKUXFXZOQ-GYYZZVMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

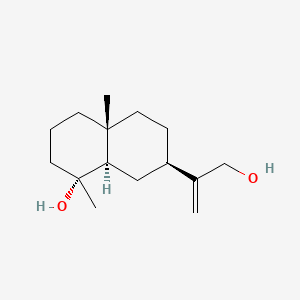

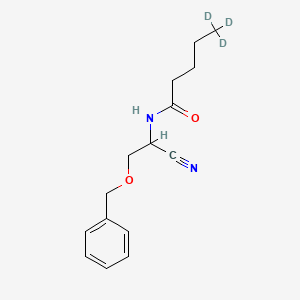
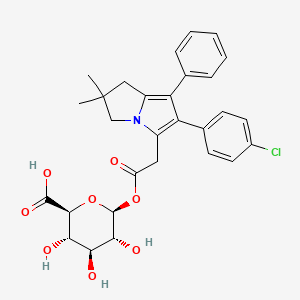
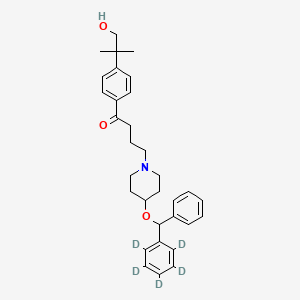
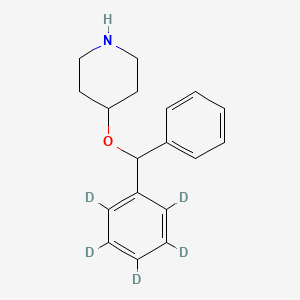
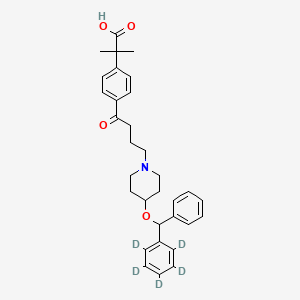

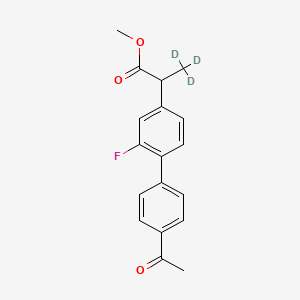

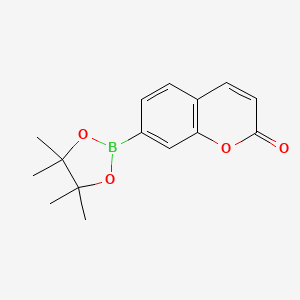
![1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane](/img/structure/B563856.png)
![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)
